(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
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Overview
Description
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a complex organic compound that features a combination of pyridine, piperazine, thiophene, and azetidine moieties
Mechanism of Action
Target of action
Compounds containing a piperazine ring, like “(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone”, often interact with serotonin receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, and depression .
Mode of action
This can enhance the transmission of serotonin signals between neurons .
Biochemical pathways
The primary pathway affected by serotonin reuptake inhibitors is the serotonergic pathway. By increasing the availability of serotonin, these compounds can influence various downstream effects related to mood, sleep, appetite, and other physiological functions .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of action
The increase in serotonin availability can lead to an improvement in mood and reduction in anxiety, which is why many antidepressants work through this mechanism .
Action environment
The efficacy and stability of such compounds can be influenced by various factors, including the individual’s metabolic rate, the presence of other medications, and certain environmental factors such as diet and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine-2-carboxaldehyde with piperazine to form the pyridin-2-ylmethylpiperazine intermediate.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved by reacting the piperazine intermediate with a suitable azetidine precursor under controlled conditions.
Thiophene Carbonylation: The final step involves the introduction of the thiophene-2-carbonyl group. This can be done through a carbonylation reaction using thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yl)piperazin-1-yl)methylbenzothioamide: This compound shares the pyridine and piperazine moieties but differs in the thiophene and azetidine components.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine and pyridine structure but includes a pyrazine and benzamide group instead of thiophene and azetidine.
Uniqueness
(4-(Pyridin-2-ylmethyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is unique due to its combination of structural elements, which may confer specific biological activities and chemical properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(15-12-23(13-15)19(25)17-5-3-11-26-17)22-9-7-21(8-10-22)14-16-4-1-2-6-20-16/h1-6,11,15H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQYIBUUHMDLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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